2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a pyrazolone core with two 4,6-dimethylpyrimidin-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of 4,6-dimethylpyrimidin-2-yl derivatives, which are then subjected to further functionalization to introduce the pyrazolone core and the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine
- 2-(4,6-dimethylpyrimidin-2-yl)propan-1-amine
- 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide
Uniqueness
Compared to these similar compounds, 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is unique due to its pyrazolone core and the presence of two 4,6-dimethylpyrimidin-2-yl groups. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-9-5-10(2)18-15(17-9)22-14(23)7-13(21-22)8-24-16-19-11(3)6-12(4)20-16/h5-6H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLBEDNKQNOQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)CC(=N2)CSC3=NC(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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